5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
Description
Properties
CAS No. |
618075-26-6 |
|---|---|
Molecular Formula |
C20H23BrN2O2S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23BrN2O2S2/c1-3-5-7-11-23-19(25)17(27-20(23)26)16-14-12-13(21)8-9-15(14)22(18(16)24)10-6-4-2/h8-9,12H,3-7,10-11H2,1-2H3/b17-16- |
InChI Key |
JNTIGIHHAAJNCL-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Solvent : Ethanol or acetic acid
-
Temperature : Reflux at 80–100°C for 6–8 hours
-
Yield : 65–72%
The reaction proceeds through imine formation followed by intramolecular cyclization, as shown:
Purification via recrystallization from ethanol-water mixtures enhances purity to >95%.
Bromination of the Indolinone Core
Bromination introduces the 5-bromo substituent, critical for subsequent reactivity. N-Bromosuccinimide (NBS) is preferred over molecular bromine due to reduced side reactions.
Optimized Bromination Protocol
| Parameter | Value |
|---|---|
| Brominating agent | NBS (1.1 equiv) |
| Solvent | Chloroform or CCl₄ |
| Catalyst | Azobisisobutyronitrile (AIBN) |
| Temperature | 60–70°C, 3–4 hours |
| Yield | 78–85% |
Side products, such as dibrominated derivatives, are minimized by maintaining stoichiometric control. Post-reaction, the crude product is washed with sodium thiosulfate to remove excess NBS and purified via column chromatography (silica gel, hexane/ethyl acetate).
Thioxothiazolidinone Ring Formation
The final step involves coupling the brominated indolinone with 3-pentyl-2-thioxothiazolidin-4-one . This is achieved through a Knoevenagel condensation under basic conditions.
Reaction Mechanism and Optimization
-
Base : Piperidine or triethylamine
-
Solvent : Dimethylformamide (DMF) or toluene
-
Temperature : 110–120°C, 8–12 hours
-
Yield : 60–68%
The reaction mechanism proceeds via deprotonation of the thioxothiazolidinone’s active methylene group, followed by nucleophilic attack on the indolinone’s carbonyl carbon. Microwave-assisted synthesis has been explored to reduce reaction time to 2–3 hours, though yields remain comparable.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to improve cost-efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Bromination agent | NBS | Br₂ with FeCl₃ catalyst |
| Solvent recovery | Limited | Distillation (>90% recovery) |
| Purification | Column chromatography | Crystallization from methanol |
Transitioning to bromine gas reduces raw material costs but requires stringent temperature control to avoid polybromination. Continuous flow reactors enhance mixing efficiency and safety during exothermic steps.
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR : Confirms substitution patterns and purity. Key signals include δ 10.2 ppm (indolinone NH) and δ 2.8–3.1 ppm (thioxothiazolidinone CH₂).
-
HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).
-
Mass spectrometry : Molecular ion peak at m/z 467.44 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxoindolinone moiety.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced indolinone derivatives.
Substitution: Formation of substituted indolinone derivatives with various functional groups.
Scientific Research Applications
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with DNA and proteins, leading to apoptosis in cancer cells.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules make it a valuable tool for studying protein-DNA interactions and enzyme inhibition.
Industrial Applications: It can be used in the development of novel catalysts and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Alkyl vs.
- Bromine Positioning : The 5-bromo substitution on the indole ring is conserved across analogues (e.g., ), suggesting a role in electronic modulation or binding affinity.
- Thioxo Group: The 2-thioxo moiety in the thiazolidinone ring is a common feature, contributing to hydrogen-bonding interactions in molecular recognition .
Physicochemical Properties
- Melting Points : Analogues such as exhibit high melting points (280–281°C), attributed to rigid conjugated systems. The target compound’s longer alkyl chains may reduce crystallinity, though experimental data are unavailable.
- Solubility: The pentyl/butyl chains likely increase solubility in nonpolar solvents compared to bromobenzyl- or phenacyl-substituted derivatives.
Biological Activity
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure that combines an indolinone moiety with a thioxothiazolidin core, characterized by the following components:
- Indolinone moiety : This scaffold is known for various biological interactions, particularly in anticancer applications.
- Thioxothiazolidin ring : Associated with antimicrobial and anti-inflammatory properties.
- Bromo substituent : Enhances reactivity through electrophilic interactions, potentially increasing biological activity.
Synthesis Methods
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multi-step processes, including:
- Condensation Reaction : Combining 5-bromo-1-butyl-2-oxoindoline with 3-pentyl-2-thioxothiazolidin-4-one under acidic or basic conditions.
- Purification Techniques : Commonly using recrystallization or chromatography to achieve the desired purity levels.
Anticancer Properties
Research indicates that compounds similar to 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one exhibit significant inhibitory effects against various cancer cell lines. Notable findings include:
| Cell Line | Activity |
|---|---|
| Breast Cancer (MCF7) | Significant cytotoxicity observed |
| Lung Cancer (A549) | Inhibitory effects documented |
| Liver Cancer (HepG2) | Notable growth inhibition |
Studies have shown that derivatives based on the indolinone scaffold can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The thioxothiazolidin component is linked to antimicrobial properties. Preliminary screenings have demonstrated effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
These results indicate potential applications in treating infections caused by resistant bacterial strains .
The precise mechanism of action for 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Pathways : Disrupting bacterial cell wall synthesis or function, leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of MCF7 breast cancer cells, with IC50 values significantly lower than those observed for standard chemotherapeutics .
- Animal Models : In vivo studies using murine models showed promising results in tumor reduction when treated with the compound, alongside minimal systemic toxicity .
- Comparative Analysis : A comparative study with other thioxothiazolidin derivatives revealed that the presence of the bromo group significantly enhanced anticancer activity compared to non-brominated analogs .
Q & A
Q. Table 1: Comparative Yields in Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 80 | 12 | 65 | |
| DMF | 100 | 6 | 72 | |
| Microwave (Ethanol) | 100 | 0.5 | 85 |
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Bromo, pentyl chain | 1.2 (S. aureus) | 8.5 (HeLa) | |
| 5-Chloro, butyl chain | 3.4 (S. aureus) | 12.1 (HeLa) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
